molecular formula C32H64O2 B094210 Myristyl stearate CAS No. 17661-50-6

Myristyl stearate

Cat. No. B094210
CAS RN: 17661-50-6
M. Wt: 480.8 g/mol
InChI Key: MHXBHWLGRWOABW-UHFFFAOYSA-N
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Description

Myristyl Stearate Description

Myristyl stearate is a compound that can be understood through the study of its components, myristic acid and stearic acid, which are fatty acids found in various forms within biological systems and materials. Myristic acid is known to be covalently bound to proteins, such as the p60src protein of the Rous sarcoma virus, and plays a role in the protein's life cycle and cellular localization . Stearic acid, on the other hand, is a saturated long-chain fatty acid that is commonly found in nature. The combination of these two fatty acids, myristic and stearic, likely results in a compound with unique physical and chemical properties, potentially useful in various applications.

Synthesis Analysis

The synthesis of myristyl stearate is not directly described in the provided papers. However, it can be inferred that myristyl stearate could be synthesized through an esterification reaction between myristic acid and stearic acid or their derivatives. The attachment of myristic acid to proteins, as observed in the Rous sarcoma virus, indicates that myristic acid can be covalently linked to other molecules, suggesting that a similar process could be used to synthesize myristyl stearate .

Molecular Structure Analysis

The molecular structure of compounds related to myristyl stearate, such as cholesteryl myristate, has been studied using X-ray diffraction. Cholesteryl myristate was found to have a monoclinic unit cell structure, which is nearly identical to that of cholesteryl stearate, except for a larger c parameter in the latter . This suggests that myristyl stearate may also exhibit a monoclinic crystal structure, with the difference in chain length between myristic and stearic acids potentially leading to variations in the unit cell parameters.

Chemical Reactions Analysis

The chemical reactions involving myristic and stearic acids, as components of myristyl stearate, include their behavior in solid-liquid equilibrium. Binary mixtures of ethyl esters of these acids show polymorphism and simple eutectic behavior, with complex behavior observed in mixtures of both saturated esters, ethyl myristate and ethyl stearate . This indicates that myristyl stearate may also participate in similar phase transitions and could exhibit polymorphism or eutectic behavior when mixed with other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of myristyl stearate can be extrapolated from the properties of related compounds. The crystalline structure of cholesteryl myristate and stearate, as well as their behavior upon heating, suggests that myristyl stearate may also have temperature-dependent properties, such as phase transitions and the introduction of imperfections in the crystal structure below the melting point . Additionally, the solid-liquid equilibrium studies of ethyl esters, including ethyl myristate and ethyl stearate, indicate that myristyl stearate could have complex melting and solidification behaviors, potentially including polymorphic transformations .

Scientific Research Applications

  • Cosmetic Dermatitis and Emulsifier Role : Myristyl stearate is used in cosmetics as an emulsifier. A study highlighted the potential for contact dermatitis from various cosmetic ingredients, including myristyl stearate derivatives. This study underscores the importance of considering potential allergic reactions in cosmetic formulations (Maibach, 1996).

  • Corrosion Inhibition in Alloys : Research on the efficacy of long-chain alkyl carboxylates, including myristyl stearate, in inhibiting corrosion of magnesium alloys has shown promising results. The study suggests these compounds can form a protective surface film, indicating potential applications in material science and engineering (Dinodi & Shetty, 2014).

  • Safety in Cosmetics : Myristyl stearate is considered safe as a cosmetic ingredient, particularly as a skin emollient. Toxicological assessments in animal studies have shown low oral toxicity and minimal irritation at cosmetic use concentrations (Liebert, 1985).

  • Comedogenic Potential in Cosmetics : The comedogenic potential of cosmetic ingredients, including myristyl stearate, has been studied. It's important for products intended for acne-prone skin to avoid ingredients with strong comedogenic properties (Fulton, Pay & Fulton, 1984).

  • Crystal Structure Analysis : Myristyl stearate's crystal structure has been investigated, providing insights into its physical properties and potential applications in material science (Wendorff & Price, 1973).

  • Lipid Metabolism Studies : Myristyl stearate's metabolites have been studied for their role in lipid metabolism. This research can inform nutritional science and our understanding of lipid-related health conditions (Hughes et al., 1996).

  • Thermal Energy Storage Applications : Myristyl stearate and similar compounds have been investigated for their potential in thermal energy storage systems. This research is relevant for developing more efficient energy storage technologies (Fauzi et al., 2016).

  • Alcohol Consumption Biomarkers in Forensic Science : Myristyl stearate derivatives have been analyzed as potential markers for chronic alcohol consumption, indicating applications in forensic science and toxicology (Pragst et al., 2001).

properties

IUPAC Name

tetradecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXBHWLGRWOABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066239
Record name Myristyl stearate
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Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, tetradecyl ester
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Product Name

Myristyl stearate

CAS RN

17661-50-6
Record name Myristyl stearate
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Record name Myristyl stearate
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Record name Myristyl stearate
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Record name Octadecanoic acid, tetradecyl ester
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Record name Myristyl stearate
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Record name Tetradecyl stearate
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Record name MYRISTYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
FA Andersen - International Journal of Toxicology, 1997 - journals.sagepub.com
… Myristyl Stearate had PII scores of 0.0 in rabbits after a 24-h occlusive patch exposure. Undiluted Myristyl Stearate … Myristyl Stearate was nonirritating to rabbit skin after a 24-h occlusive …
Number of citations: 5 journals.sagepub.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
… containing 60%-65% was not an irritant to rabbit eyes Discussion item: data from the safety assessments on cetyl palmitate, myristyl myristate, cetyl stearate, and myristyl stearate were …
Number of citations: 2 brahston.com
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… containing 60%-65% was not an irritant to rabbit eyes Discussion item: data from the safety assessments on cetyl palmitate, myristyl myristate, cetyl stearate, and myristyl stearate were …
Number of citations: 27 journals.sagepub.com
AA Aydın, H Okutan - Solar Energy Materials and Solar Cells, 2011 - Elsevier
High-chain fatty acid esters have not been investigated for their thermal properties as phase change materials (PCMs) in thermal energy storage. A series of high-chain fatty acid esters …
Number of citations: 91 www.sciencedirect.com
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org
RL Elder - Journal of the American College of Toxicology, 1985 - hero.epa.gov
Final report on the safety assessment of butyl stearate, cetyl stearate, isobutyl stearate, isopropyl stearate, myristyl stearate, and octyl stearate | Health & Environmental Research …
Number of citations: 9 hero.epa.gov
BTR Iyengar, H Schlenk - Lipids, 1969 - Springer
Saturated, monoenoic and dienoic wax esters, C 26 −C 40 , have been synthesized from even-numbered fatty alcohols and acids. In homologous series of saturated esters, the …
Number of citations: 53 link.springer.com
A Yıldırım - European Journal of Lipid Science and Technology, 2022 - Wiley Online Library
… The synthesis of myristyl stearate was preferred as a model reaction in order to develop the … The synthetic route of myristyl stearate is shown in Scheme 1. Therefore, optimum reaction …
Number of citations: 1 onlinelibrary.wiley.com
WA Black - Canadian Medical Association Journal, 1977 - ncbi.nlm.nih.gov
… Halog Cream, 0.1%, provides 0.1% halcinonide, in a ¶recIallY formulated water-washable base consisting of stearate, cetyl alcohol, myristyl stearate, isopropyl palmitate, polysorbate 60…
Number of citations: 3 www.ncbi.nlm.nih.gov
M Aligower, SE Bergentz, RY Caine - CMA JOURNAL, 1977 - europepmc.org
… Halog Cream, 0.1%, provides 0.1% halcinonide, in a ¶recIallY formulated water-washable base consisting of stearate, cetyl alcohol, myristyl stearate, isopropyl palmitate, polysorbate 60…
Number of citations: 0 europepmc.org

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